molecular formula C10H8O3S B13258097 5-(2-Methylthiophen-3-yl)furan-2-carboxylic acid

5-(2-Methylthiophen-3-yl)furan-2-carboxylic acid

Cat. No.: B13258097
M. Wt: 208.24 g/mol
InChI Key: BAYMNASCOVLVCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Methylthiophen-3-yl)furan-2-carboxylic acid is a heterocyclic compound featuring a furan ring substituted with a carboxylic acid group at position 2 and a 2-methylthiophen-3-yl moiety at position 4. This structure combines electron-rich aromatic systems (furan and thiophene) with a polar carboxylic acid group, making it a candidate for diverse applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C10H8O3S

Molecular Weight

208.24 g/mol

IUPAC Name

5-(2-methylthiophen-3-yl)furan-2-carboxylic acid

InChI

InChI=1S/C10H8O3S/c1-6-7(4-5-14-6)8-2-3-9(13-8)10(11)12/h2-5H,1H3,(H,11,12)

InChI Key

BAYMNASCOVLVCU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CS1)C2=CC=C(O2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methylthiophen-3-yl)furan-2-carboxylic acid typically involves the formation of the furan and thiophene rings followed by their coupling. One common method is the Paal-Knorr synthesis for the furan ring and the Gewald reaction for the thiophene ring. The coupling can be achieved through various cross-coupling reactions such as Suzuki or Stille coupling, using palladium catalysts under inert conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring can optimize reaction conditions, reducing the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methylthiophen-3-yl)furan-2-carboxylic acid can undergo several types of chemical reactions:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: Electrophilic substitution reactions can occur on the furan and thiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid in the presence of sulfuric acid.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or aldehydes.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

5-(2-Methylthiophen-3-yl)furan-2-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-Methylthiophen-3-yl)furan-2-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors involved in inflammatory pathways or cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

Structural Features

The target compound belongs to a class of furan-2-carboxylic acid derivatives substituted with heteroaromatic or aryl groups. Key structural analogs include:

Compound Name Substituent Molecular Formula Molecular Weight Key Features
5-(2-Methylthiophen-3-yl)furan-2-carboxylic acid 2-Methylthiophen-3-yl C₁₀H₈O₃S 224.23 Methylated thiophene enhances lipophilicity; fused heteroaromatic system.
5-(3-Nitrophenyl)furan-2-carboxylic acid 3-Nitrophenyl C₁₁H₇NO₅ 233.18 Nitro group increases acidity (pKa ~2.5–3.0) and electron-withdrawing effects.
5-Thiophen-3-yl-furan-2-carboxylic acid Thiophen-3-yl C₉H₆O₃S 206.21 Unsubstituted thiophene; simpler analog with reduced steric hindrance.
5-(4-Fluorophenoxymethyl)furan-2-carboxylic acid 4-Fluorophenoxymethyl C₁₂H₉FO₄ 252.20 Ether linkage introduces polarity; fluorinated aromatic ring enhances metabolic stability.
5-(Methoxycarbonyl)furan-2-carboxylic acid Methoxycarbonyl C₇H₆O₅ 170.12 Ester-functionalized; potential prodrug candidate.
Key Observations:
  • Substituent Effects : Electron-withdrawing groups (e.g., nitro, carboxylic acid) lower the pKa of the carboxylic acid moiety (~2.5–4.0), while electron-donating groups (e.g., methyl, methoxy) increase it (~4.5–5.5). The methyl group on the thiophene in the target compound likely results in moderate acidity.
  • Lipophilicity: Methyl and thiophene substituents enhance logP values compared to polar groups like nitro or phenoxymethyl.

Physicochemical Properties

Solubility:
  • 5-(Nitrophenyl) Isomers : Solubility in propan-2-ol ranges from 0.12 mg/mL (4-nitrophenyl) to 0.45 mg/mL (3-nitrophenyl) at 25°C, attributed to nitro group positioning and hydrogen bonding.
  • Thiophene Derivatives : Thiophene-substituted analogs (e.g., 5-thiophen-3-yl-furan-2-carboxylic acid) exhibit lower aqueous solubility (<1 mg/mL) due to aromatic hydrophobicity.
  • Phenoxymethyl Analogs: Increased solubility in polar solvents (e.g., ethanol, DMSO) due to ether linkages.
Thermal Stability:

Thiophene and furan rings confer thermal stability, with decomposition temperatures typically >200°C. Methyl groups may slightly reduce thermal stability compared to halogenated analogs.

Biological Activity

5-(2-Methylthiophen-3-yl)furan-2-carboxylic acid is an organic compound characterized by its unique structure that combines furan and thiophene rings, linked through a carboxylic acid functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies.

Chemical Structure and Properties

The molecular formula of 5-(2-Methylthiophen-3-yl)furan-2-carboxylic acid is C11H10O2SC_{11}H_{10}O_2S. The structural composition allows for various interactions with biological targets, making it a candidate for further research into its pharmacological properties.

Anticancer Properties

Research indicates that compounds with similar structural features to 5-(2-Methylthiophen-3-yl)furan-2-carboxylic acid exhibit significant anticancer activities. For instance, derivatives of thiophene-2-carboxylic acids have been shown to inhibit hypoxia-inducible factor (HIF) activity, which plays a crucial role in tumor growth and metastasis. Molecular docking studies suggest that 5-(2-Methylthiophen-3-yl)furan-2-carboxylic acid can effectively bind to proteins involved in metabolic pathways related to inflammation and cancer progression.

Case Study: HIF Inhibition
In a study examining small-molecule inhibitors targeting prolyl hydroxylase domain-containing proteins, several furan and thiophene derivatives demonstrated the ability to activate HIF under normoxic conditions. This suggests that 5-(2-Methylthiophen-3-yl)furan-2-carboxylic acid could similarly activate HIF-related pathways, potentially leading to therapeutic applications in cancer treatment .

Antimicrobial Activity

Furan derivatives are known for their antimicrobial properties. The potential of 5-(2-Methylthiophen-3-yl)furan-2-carboxylic acid in this regard has not been extensively studied, but related compounds have shown effectiveness against various bacterial strains. For example, furan-2-carboxylic acids have been reported to inhibit bacterial swarming and swimming at low concentrations, indicating their potential as antimicrobial agents .

Table: Antimicrobial Activity of Related Compounds

CompoundMIC (µg/mL)Target Bacteria
5-Hydroxymethylfuran-2-carboxylic acid13E. coli K12 strain W3110
Furan-2-carboxylic acid21Pseudomonas collierea V5-G’5
Methyl-5-(hydroxymethyl)-2-furan carboxylate250Bacillus subtilis & E. coli

The biological activity of 5-(2-Methylthiophen-3-yl)furan-2-carboxylic acid may involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in critical metabolic pathways.
  • Receptor Binding : Its structure allows it to interact with specific receptors, influencing cellular signaling pathways related to inflammation and cancer.
  • Antioxidant Activity : Compounds in this class may exhibit antioxidant properties, contributing to their therapeutic effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.